2,2-Difluoro-1,3-benzodioxole-5-carboxamide 2,2-Difluoro-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 656-45-1
VCID: VC11710382
InChI: InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12)
SMILES: C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol

2,2-Difluoro-1,3-benzodioxole-5-carboxamide

CAS No.: 656-45-1

Cat. No.: VC11710382

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1,3-benzodioxole-5-carboxamide - 656-45-1

Specification

CAS No. 656-45-1
Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
IUPAC Name 2,2-difluoro-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12)
Standard InChI Key WGGWGRFTWDRLRP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F
Canonical SMILES C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,2-difluoro-1,3-benzodioxole-5-carboxamide, reflects its bicyclic structure: a benzene ring fused to a 1,3-dioxole ring, with fluorine atoms at both oxygen-adjacent positions and a carboxamide (-CONH2_2) substituent at the 5-position . The presence of fluorine atoms introduces significant electronic effects, including increased lipophilicity (LogP=1.99\text{LogP} = 1.99) and metabolic stability .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number656-45-1
Molecular FormulaC8H5F2NO3\text{C}_8\text{H}_5\text{F}_2\text{NO}_3
Molecular Weight201.13 g/mol
Exact Mass201.024 g/mol
PSA (Polar Surface Area)62.54 Ų
LogP1.99
Hazard StatementsH315, H319, H335

Spectroscopic and Computational Data

The Standard InChIKey (WGGWGRFTWDRLRP-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C(=C1)C(=O)N)OC(F2)(F)O) provide unambiguous identifiers for computational studies. Quantum mechanical calculations predict a planar benzodioxole ring with fluorine atoms inducing torsional strain, which may influence reactivity.

Synthesis and Manufacturing

Historical Development

The first scalable synthesis was patented in 1995 (US-5432290-A), involving halogen exchange using potassium fluoride (KF) on 2,2-dichloro-1,3-benzodioxole in the presence of catalysts like potassium hydrogen fluoride (KHF2_2) . This method achieved yields exceeding 70% under optimized conditions .

Reaction Scheme:

2,2-Dichloro-1,3-benzodioxole+2KFKHF22,2-Difluoro-1,3-benzodioxole+2KCl\text{2,2-Dichloro-1,3-benzodioxole} + 2\text{KF} \xrightarrow{\text{KHF}_2} \text{2,2-Difluoro-1,3-benzodioxole} + 2\text{KCl}

Subsequent carboxamidation at the 5-position introduces the -CONH2_2 group via nitration, reduction, and acylation.

Process Optimization

Key parameters include:

  • Catalyst Selection: KHF2_2 outperforms CsHF2_2 or RbHF2_2 in reducing side reactions .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility .

  • Temperature: Reactions proceed optimally at 150–200°C, avoiding decomposition .

Applications in Agrochemical and Pharmaceutical Research

Agrochemical Intermediates

The compound’s fluorine atoms improve pesticidal activity by resisting hydrolytic degradation. Derivatives act as precursors to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Precaution CodeGuidance
P261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Regulatory Status

The compound falls under HS Code 2932999099 ("heterocyclic compounds with oxygen hetero-atoms"), attracting a 6.5% MFN tariff . Environmental persistence data are unavailable, necessitating caution in disposal .

Future Research Directions

Expanding Synthetic Utility

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could diversify substituents at the 5-position.

  • Biocatalysis: Enzymatic amidation may offer greener alternatives to traditional acylation.

Biological Screening

High-throughput screening against cancer cell lines (e.g., NCI-60) and microbial panels could uncover therapeutic potential. Molecular docking studies with ALS or GABA receptors are warranted.

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